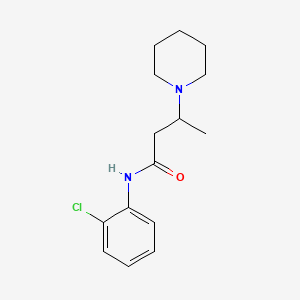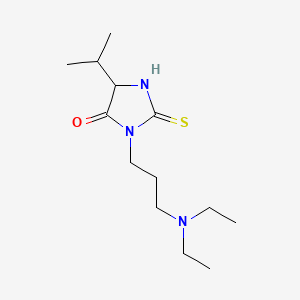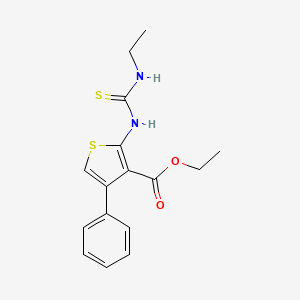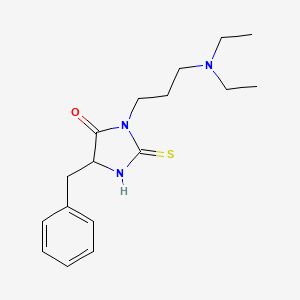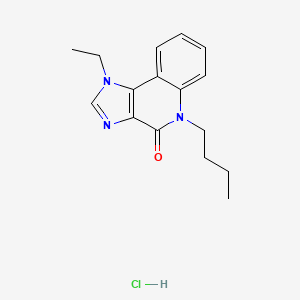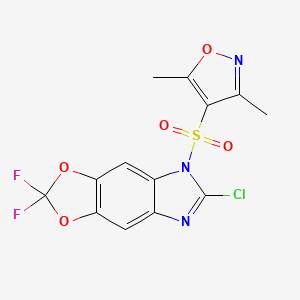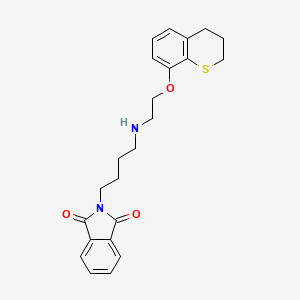
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine typically involves multiple steps:
Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The benzopyran intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent.
Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine involves interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: Known for its psychoactive properties.
8-Methoxy-2H-1-benzopyran: Studied for its antioxidant and anti-inflammatory effects.
Uniqueness
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components.
Eigenschaften
CAS-Nummer |
83823-48-7 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-9-5-6-18-14-17(16-25-21(18)20)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19/h2-9,17H,10-16H2,1H3 |
InChI-Schlüssel |
RVLPEFAIOCVILH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OCC(C2)CN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



